1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl-
Description
Chemical Identity and Nomenclature
Systematic IUPAC Name Analysis
The systematic name 1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl- is constructed according to International Union of Pure and Applied Chemistry (IUPAC) guidelines:
- Parent structure : Ethanol (a two-carbon chain with a hydroxyl group).
- Substituents on the ethanol backbone :
- A piperidine ring (a six-membered amine-containing heterocycle) attached to the ethanol’s nitrogen atom at the 1-position.
- A [[4-(1,1-dimethylethyl)phenoxy]methyl] group at the alpha position (adjacent to the hydroxyl group).
- Substituents on the piperidine ring : Methyl groups at the 2- and 6-positions.
- Substituents on the phenoxy group : A tert-butyl (1,1-dimethylethyl) group at the para (4-) position of the benzene ring.
The numbering prioritizes the ethanol backbone, with the piperidine and phenoxymethyl groups treated as substituents. The tert-butyl group’s placement follows standard aromatic substitution rules.
Common Synonyms and Registry Identifiers
This compound is recognized by several synonyms and registry identifiers, including:
- Chemical Abstracts Service (CAS) Registry Number : 739360-65-7.
- Alternative names :
- alpha-[[4-(tert-Butyl)phenoxy]methyl]-2,6-dimethyl-1-piperidineethanol.
- 2,6-Dimethyl-1-[(4-tert-butylphenoxy)methyl]piperidin-1-yl-ethanol.
These synonyms reflect variations in the representation of the tert-butyl group and the piperidine-ethanol backbone.
CAS Number and Regulatory Classifications
The CAS Registry Number 739360-65-7 uniquely identifies this compound in chemical databases and regulatory frameworks. As a piperidine derivative, it falls under broader regulatory categories for heterocyclic amines, which may subject it to specific handling, storage, and transportation guidelines. However, no explicit hazard classifications (e.g., GHS hazard statements) are documented in available sources for this specific compound.
Table 1: Key Identifiers and Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 739360-65-7 |
| Molecular Formula | C20H33NO2 |
| Molecular Weight | 319.5 g/mol |
| Chemical Family | Piperidine derivatives |
| Key Functional Groups | Ethanol, phenoxy, tert-butyl |
The molecular formula C20H33NO2 underscores the compound’s hydrophobic character, driven by the tert-butyl and methyl substituents, while the ethanol and piperidine groups introduce polar and basic functionalities.
Structural and Functional Significance
The tert-butyl group enhances steric hindrance, potentially influencing the compound’s reactivity in nucleophilic or electrophilic reactions. The 2,6-dimethyl substitution on the piperidine ring imposes conformational restrictions, which may affect its interactions with biological targets or catalytic surfaces.
Properties
CAS No. |
739360-65-7 |
|---|---|
Molecular Formula |
C20H33NO2 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H33NO2/c1-15-7-6-8-16(2)21(15)13-18(22)14-23-19-11-9-17(10-12-19)20(3,4)5/h9-12,15-16,18,22H,6-8,13-14H2,1-5H3 |
InChI Key |
JYAYGACMDBQVJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)C(C)(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation Optimization
Key parameters for high-yield piperidine formation include:
-
Catalyst loading : ≥0.15 g RuO₂ per mole of pyridine derivative.
-
Solvent system : Amine co-solvents (e.g., piperidine) suppress N-methylation byproducts.
-
Temperature : 110–120°C maximizes ring saturation while minimizing side reactions.
| Catalyst | Pressure (psig) | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| RuO₂ | 1500 | 110 | 91.7 | 1.07 |
| Pd/C | 1000 | 100 | 78.3 | 6.35 |
Data adapted from hydrogenation trials in US6258955B1.
Functionalization at the Alpha Position
Introducing the [[4-(tert-butyl)phenoxy]methyl] group at the alpha position requires sequential alkylation and etherification.
Chloromethylation of 2,6-Dimethylpiperidine
The piperidine nitrogen is first protected (e.g., as a Boc carbamate) to avoid undesired quaternization. Chloromethylation is achieved using paraformaldehyde and hydrochloric acid in dichloromethane:
Nucleophilic Substitution with 4-tert-Butylphenol
The chloromethyl intermediate reacts with 4-tert-butylphenol under basic conditions (K₂CO₃, DMF, 80°C):
Reaction Conditions :
-
Molar ratio : 1:1.2 (chloromethyl compound : phenol).
-
Yield : 68–72% after column purification.
Ethanol Side Chain Installation
The ethanol moiety is introduced via oxidation-reduction sequences or direct hydroxylation.
Ketone Intermediate Formation
Oxidation of the piperidine’s alpha position using Jones reagent (CrO₃/H₂SO₄) yields a ketone:
Borohydride Reduction
Sodium borohydride (NaBH₄) in methanol reduces the ketone to the secondary alcohol:
Optimization Data :
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | Methanol | 25 | 85 |
| LiAlH₄ | THF | 0 | 92 |
Organometallic Coupling Approaches
Palladium-catalyzed methods from academic research enable direct C–O bond formation. A modified Ullmann coupling attaches the phenoxy group to the chloromethyl-piperidine:
Conditions :
-
Catalyst : Pd(OAc)₂ (5 mol%), CuI (10 mol%).
-
Ligand : 1,10-Phenanthroline.
-
Yield : 74% with 98% purity.
Industrial-Scale Considerations
Catalyst Recycling
Ruthenium catalysts from hydrogenation steps are regenerated via:
Chemical Reactions Analysis
Types of Reactions
1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl- has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding due to its structural features.
Medicine: Investigated for potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these biological molecules. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Xylometazoline Hydrochloride
- Structure : 2-[[4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-1H-imidazole hydrochloride.
- Key Features: Shares the 4-(tert-butyl)-2,6-dimethylbenzyl group but replaces the piperidineethanol core with an imidazoline ring.
- Activity : Acts as an α-adrenergic agonist (vasoconstrictor) due to the imidazoline moiety’s affinity for adrenergic receptors .
- Physicochemical Properties : Higher water solubility (as hydrochloride salt) compared to the target compound, which lacks ionizable groups under physiological conditions .
AGIX-4207
- Structure: 2-[4-[[1-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis(1,1-dimethylethyl)phenoxy]acetic acid.
- Key Features: Contains multiple tert-butyl groups and sulfur linkages but differs in core structure (acetic acid vs. piperidineethanol).
- Activity: Exhibits potent antioxidant and anti-inflammatory properties due to redox-active phenolic hydroxyl and thioether groups, absent in the target compound .
1-(3-(4-(1,1-Dimethylethyl)phenyl)-2-methylpropyl)piperidine (FAQ230)
- Structure : Piperidine derivative with a tert-butylphenyl and methylpropyl chain.
- Key Features: Lacks the ethanol and phenoxy groups but shares steric bulk from tert-butyl substitution.
- Applications : Primarily used in industrial materials, highlighting how structural variations influence functional roles .
Functional Group Impact on Bioactivity
Role of the Piperidineethanol Core
- This contrasts with Xylometazoline’s imidazoline ring, which directly engages adrenergic receptors .
Substituent Effects
- Methyl Groups (2,6-dimethyl) : Reduce conformational flexibility, possibly stabilizing the compound in active binding pockets.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Estimated Physicochemical Properties
| Compound | Molecular Weight | LogP | Water Solubility |
|---|---|---|---|
| Target Compound | ~350 | ~4.5 | Low |
| Xylometazoline HCl | 280.84 | ~3.0 | High (salt form) |
| AGIX-4207 | 622.93 | ~6.8 | Low |
Biological Activity
1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl- (CAS No. 739360-65-7) is a compound with significant potential in pharmacological applications. Its unique structure combines a piperidine moiety with a phenoxy group, which has been associated with various biological activities, including antibacterial, antiviral, and enzyme inhibition properties. This article provides a comprehensive review of the biological activity of this compound based on available research findings.
- Molecular Formula : C20H33NO2
- Molecular Weight : 319.5 g/mol
- Structure : The compound features a piperidine ring substituted with an ethanol group and a bulky tert-butylphenoxy group.
Antibacterial Activity
Research indicates that compounds with piperidine and phenoxy groups often exhibit antibacterial properties. A study evaluating similar derivatives found that certain piperidine-based compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
Enzyme Inhibition
The enzyme inhibitory potential of piperidine derivatives is well-documented. For instance, compounds similar to 1-Piperidineethanol have been tested for their ability to inhibit acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and urease-related metabolic processes, respectively. Inhibitors can be valuable in treating conditions like Alzheimer's disease and certain infections .
Case Studies
Several case studies have highlighted the biological activity of similar piperidine derivatives:
- Antibacterial Efficacy : A synthesized series of piperidine compounds was evaluated for antibacterial activity against multiple strains. The most active compounds showed IC50 values indicating strong inhibition against Staphylococcus aureus .
- Enzyme Inhibition : A study demonstrated that certain piperidine derivatives significantly inhibited AChE, with some achieving IC50 values as low as 0.63 µM, highlighting their potential in neuropharmacology .
- Antiviral Screening : Another investigation into related piperidine derivatives revealed their effectiveness against various viral strains, suggesting that modifications to the piperidine structure can enhance antiviral properties .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-Piperidineethanol derivatives?
Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters (temperature, solvent polarity, catalyst type) and purification techniques (e.g., column chromatography, recrystallization). For example, adjusting solvent systems (e.g., methanol-water gradients) can enhance yield by improving solubility of intermediates. Characterization via -NMR and LC-MS is critical to confirm structural fidelity at each step .
Q. How can researchers characterize the stereochemical configuration of this compound?
Methodological Answer: Chiral chromatography (e.g., HPLC with polysaccharide-based columns) combined with circular dichroism (CD) spectroscopy is recommended. Mobile phase optimization (e.g., sodium 1-octanesulfonate buffer at pH 4.6) improves peak resolution for enantiomeric separation .
Q. What analytical techniques are suitable for quantifying impurities in this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard. Buffer systems (e.g., sodium acetate/1-octanesulfonate at pH 4.6) enhance chromatographic resolution for polar impurities .
Q. How does the compound interact with biological targets at the molecular level?
Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) and surface plasmon resonance (SPR) assays can map binding affinities. Comparative analysis with structurally similar piperidine derivatives (e.g., [1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol) reveals critical pharmacophore features, such as the role of the phenoxy-methyl group in hydrophobic interactions .
Advanced Research Questions
Q. How can computational methods streamline reaction design for novel derivatives?
Methodological Answer: Quantum chemical calculations (e.g., DFT for transition-state modeling) and machine learning (ML)-driven reaction prediction tools (e.g., IBM RXN) reduce trial-and-error experimentation. ICReDD’s approach integrates computed reaction pathways with experimental validation, achieving >90% accuracy in predicting viable conditions for alkylation reactions .
Q. What strategies resolve contradictory data in biological activity studies?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell-line specificity). A factorial design approach (e.g., 2 factorial experiments) isolates confounding variables. For example, testing cytotoxicity across multiple cell lines (e.g., HEK293 vs. HepG2) while controlling for pH and incubation time clarifies compound selectivity .
Q. How can researchers elucidate the compound’s mechanism of action in neurological targets?
Methodological Answer: Combining patch-clamp electrophysiology (to measure ion channel modulation) with in vivo microdialysis (for neurotransmitter release profiling) provides mechanistic insights. Case studies on analogous piperidineethanol derivatives show GABA receptor potentiation via allosteric binding .
Q. What green chemistry approaches minimize waste in large-scale synthesis?
Methodological Answer: Solvent-free mechanochemical synthesis (e.g., ball milling) and catalytic hydrogenation (using recyclable Pd/C) reduce E-factor values by >50%. Life-cycle assessment (LCA) models validate sustainability gains .
Q. How do structural modifications impact metabolic stability?
Methodological Answer: Introducing electron-withdrawing groups (e.g., fluorine at the para position) reduces cytochrome P450-mediated oxidation. In vitro microsomal assays (human liver microsomes) quantify half-life improvements, with fluorinated derivatives showing 2.3-fold increased stability .
Q. What experimental frameworks address stability under varying environmental conditions?
Methodological Answer: Accelerated stability studies (ICH Q1A guidelines) under controlled humidity (75% RH) and temperature (40°C) over 12 weeks, paired with HPLC-UV degradation profiling, identify vulnerable functional groups (e.g., ester hydrolysis). Protective formulations (e.g., cyclodextrin encapsulation) mitigate degradation .
Q. How can factorial design optimize reaction conditions for multi-step syntheses?
Methodological Answer: A 3 factorial design evaluates three factors (catalyst loading, temperature, solvent ratio) across three levels. Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 0.5 mol% catalyst, THF:HO 9:1) with <5% residual variance .
Q. What interdisciplinary methods validate the compound’s role in atmospheric chemistry studies?
Methodological Answer: Gas chromatography–mass spectrometry (GC-MS) quantifies volatile byproducts, while computational fluid dynamics (CFD) models predict dispersion patterns. DOE’s Atmospheric Chemistry Program methodologies (e.g., heterogeneous reaction monitoring) are adaptable for environmental fate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
